5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride: is a chemical compound that features a trimethoxyphenyl group attached to an oxazole ring, which is further connected to a carbonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method is the Claisen–Schmidt condensation, which involves the reaction of 3,4,5-trimethoxyacetophenone with an oxazole aldehyde in the presence of a base or acid catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The trimethoxyphenyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Quinones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. Derivatives of this compound have been studied for their antiproliferative effects on cancer cells, particularly colorectal and prostatic cancer cells . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced durability and resistance to environmental factors .
Wirkmechanismus
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting antiproliferative effects on cancer cells . Additionally, it may interact with other molecular targets such as heat shock proteins and thioredoxin reductase, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxyphenylacetic Acid: Another compound featuring the trimethoxyphenyl group, used as an intermediate in organic synthesis.
5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid: A similar compound with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride is unique due to its combination of the trimethoxyphenyl group with an oxazole ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89205-25-4 |
---|---|
Molekularformel |
C13H12ClNO5 |
Molekulargewicht |
297.69 g/mol |
IUPAC-Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO5/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(14)16)15-6-20-11/h4-6H,1-3H3 |
InChI-Schlüssel |
JOXLYSDEWOBXMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.